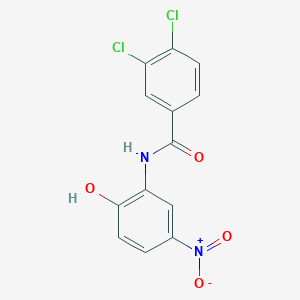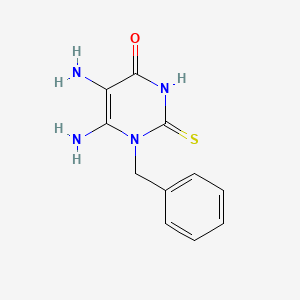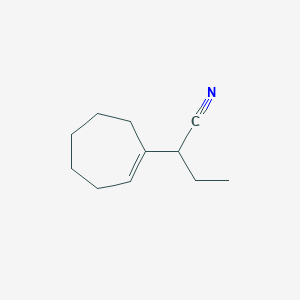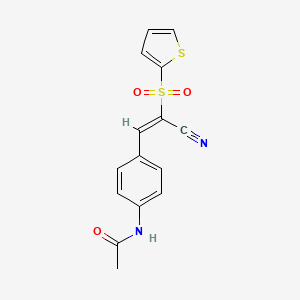
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4-position of the aniline ring and a phenylallylidene group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-N-((E)-3-phenylallylidene)aniline typically involves the condensation reaction between 4-bromoaniline and cinnamaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
Starting Materials: 4-bromoaniline and cinnamaldehyde.
Reaction Conditions: The reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aniline ring can participate in substitution reactions with electrophiles.
Nucleophilic Addition: The imine group can undergo nucleophilic addition reactions with nucleophiles such as hydrides or organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitronium ions can be used under acidic conditions.
Nucleophilic Addition: Reagents like sodium borohydride or Grignard reagents can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic addition can produce amines or alcohols.
科学的研究の応用
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (E)-4-Bromo-N-((E)-3-phenylallylidene)aniline involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromoaniline: Lacks the phenylallylidene group, making it less versatile in certain applications.
N-Phenylcinnamaldimine: Lacks the bromine atom, affecting its reactivity and binding properties.
4-Bromo-N-phenylbenzylamine: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline is unique due to the presence of both the bromine atom and the phenylallylidene group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C15H12BrN |
|---|---|
分子量 |
286.17 g/mol |
IUPAC名 |
(E)-N-(4-bromophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12BrN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
InChIキー |
YUMLRORLYJORNJ-RCYQAAHFSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Br |
正規SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)



